1-Methyl-4-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyrrolidin-2-one ring, a piperidine ring, and a pyridazine ring. The exact 3D structure and conformation would depend on the spatial arrangement of these rings and the attached functional groups .Scientific Research Applications
Molecular and Crystal Structures
The study of molecular and crystal structures of hydroxy derivatives of hydropyridine, including 1-methyl-2-oxo-3-acetoxy-4-hydroxy-4-(phenyl)hydropyridine, 1-ethyl-2-oxo-3,4-dihydroxy-4-(pyridyl)piperidine, and 1-benzyl-2-oxo-3,4-dihydroxy-4-(pyridyl)piperidine, reveals their conformational flexibility and the capacity to form extensive intramolecular and intermolecular hydrogen bonds. These compounds often form noncentrosymmetric and polysystem crystals, highlighting the impact of molecular association and hydrogen-bonded associates on crystal packing (Kuleshova & Khrustalev, 2000).
Estrogen Receptor Binding Affinity and Molecular Docking
Research on substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and 2-amino-7-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-1,4-dihydroquinoline-3-carbonitriles demonstrates significant anti-proliferative activities against human breast cancer and human embryonic kidney cell lines. Molecular docking with active compounds against Bcl-2 protein revealed good binding affinity, indicating potential therapeutic applications (Parveen et al., 2017).
Synthesis and Medicinal Chemistry Applications
A novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound with significant importance in medicinal chemistry, has been proposed. This method is based on the exhaustive catalytic hydrogenation of pyrrolylpyridine, offering a more practical approach for producing large quantities of this valuable diamine (Smaliy et al., 2011).
Anticancer Activity of Hybrid Derivatives
The synthesis and evaluation of novel pyridine and fused pyridine derivatives starting from 6-(3,4-dimethylphenyl)-2-hydrazinyl-4-(thiophen-2-yl)-pyridine-3-carbonitrile have shown promising antimicrobial and antioxidant activity. In silico molecular docking screenings towards GlcN-6-P synthase indicate moderate to good binding energies, suggesting potential for further pharmacological development (Flefel et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-methyl-4-[3-(6-methylpyridazin-3-yl)oxypiperidine-1-carbonyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-11-5-6-14(18-17-11)23-13-4-3-7-20(10-13)16(22)12-8-15(21)19(2)9-12/h5-6,12-13H,3-4,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEMUEZKOPDATC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3CC(=O)N(C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one |
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